molecular formula C20H21N5O4 B2733583 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1798462-42-6

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2733583
CAS RN: 1798462-42-6
M. Wt: 395.419
InChI Key: TXUILPXGAYRSCN-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the chemical compound have been explored for their potential as anticancer agents. For example, Al-Sanea et al. (2020) studied certain derivatives with different aryloxy groups attached to the pyrimidine ring, finding that one compound showed significant cancer cell growth inhibition against multiple cancer cell lines (Al-Sanea et al., 2020). Abdellatif et al. (2014) also synthesized and evaluated various pyrazolo[3,4-d]pyrimidin-4-one derivatives, with some showing notable antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Antibacterial and Insecticidal Potential

Deohate and Palaspagar (2020) researched the synthesis of pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. These compounds showed activity against Pseudococcidae insects and various microorganisms (Deohate & Palaspagar, 2020).

Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activities. The study demonstrated that these ligands and their complexes exhibited significant antioxidant activity (Chkirate et al., 2019).

Antipsychotic Potential

A study by Wise et al. (1987) explored the antipsychotic potential of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related compound. They found that these compounds showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, which is unique compared to clinically available antipsychotic agents (Wise et al., 1987).

Neuroinflammation Imaging

Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound , for binding the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes. These compounds showed potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Anti-Inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of the compound with anti-inflammatory activity. Among the synthesized compounds, several showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-13-14(2)21-12-24(20(13)27)10-19(26)23-15-7-22-25(8-15)9-16-11-28-17-5-3-4-6-18(17)29-16/h3-8,12,16H,9-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUILPXGAYRSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

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